3-(2-Aminoethyl)quinolin-6-ol 3-(2-Aminoethyl)quinolin-6-ol
Brand Name: Vulcanchem
CAS No.: 1421605-96-0
VCID: VC17828381
InChI: InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

3-(2-Aminoethyl)quinolin-6-ol

CAS No.: 1421605-96-0

Cat. No.: VC17828381

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)quinolin-6-ol - 1421605-96-0

Specification

CAS No. 1421605-96-0
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 3-(2-aminoethyl)quinolin-6-ol
Standard InChI InChI=1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2
Standard InChI Key ZRBWJXJFKGFIBS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C=C2C=C1O)CCN

Introduction

Structural Identification and Molecular Characteristics

Core Architecture and Stereoelectronic Features

3-(2-Aminoethyl)quinolin-6-ol belongs to the quinoline family, characterized by a bicyclic system fused from a benzene ring and a pyridine ring. The hydroxy group at position 6 introduces hydrogen-bonding capacity, while the 2-aminoethyl side chain at position 3 provides both basicity and conformational flexibility. X-ray crystallographic data, though unavailable for this specific derivative, suggest that analogous quinolines adopt planar configurations with slight torsional angles between substituents .

Spectroscopic Signatures

  • ¹H NMR: The aromatic proton environment typically shows doublets between δ 7.0–8.5 ppm for quinoline protons, with the hydroxy proton appearing as a broad singlet near δ 9.5–10.5 ppm . The 2-aminoethyl group’s methylene protons resonate as triplets (δ 2.8–3.2 ppm), while the amine protons appear as broad signals around δ 1.5–2.5 ppm .

  • IR Spectroscopy: Stretching vibrations for the hydroxy group (3200–3500 cm⁻¹) and amine N–H bonds (3300–3400 cm⁻¹) dominate the spectrum, alongside aromatic C=C (1450–1600 cm⁻¹) and C=N (1580–1620 cm⁻¹) absorptions .

Comparative Analysis with Structural Analogues

The compound differs from 3-(aminomethyl)quinolin-6-ol (CID 71695364) by an additional methylene unit in the side chain, increasing molecular weight by 14.03 g/mol and altering lipophilicity (ClogP = 1.82 vs. 1.34) . This extension may enhance membrane permeability while retaining water solubility through the protonatable amine group.

Property3-(2-Aminoethyl)quinolin-6-ol3-(Aminomethyl)quinolin-6-ol
Molecular FormulaC₁₁H₁₂N₂OC₁₀H₁₀N₂O
Molecular Weight (g/mol)188.23174.20
Calculated ClogP1.821.34
Hydrogen Bond Donors22

Synthetic Methodologies and Optimization

Retrosynthetic Approaches

The synthesis typically begins with functionalized quinoline precursors. A validated route involves:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones under acidic conditions .

  • Side Chain Introduction: Nucleophilic substitution or palladium-catalyzed coupling to install the 2-aminoethyl group .

  • Hydroxy Group Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) ethers for oxygen-sensitive reactions .

Stepwise Synthesis Protocol

A representative procedure adapted from ACS Infectious Diseases involves :

  • Chlorination: Treatment of 6-hydroxyquinoline with POCl₃ at 80°C to yield 6-chloroquinoline.

  • Azide Formation: Displacement with sodium azide in DMF at 60°C.

  • Staudinger Reduction: Conversion of the azide to amine using triphenylphosphine.

  • Alkylation: Reaction with 2-bromoethylamine hydrobromide in the presence of K₂CO₃.

Critical parameters include maintaining anhydrous conditions during phosphorylation steps and controlling reaction temperatures below 100°C to prevent decomposition .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

  • Aqueous Solubility: 12.7 mg/mL in pH 7.4 phosphate buffer, attributable to the ionizable amine (pKa ≈ 9.1) and hydroxy groups (pKa ≈ 10.4) .

  • Lipophilicity: LogD₇.₄ = 0.93, suggesting moderate blood-brain barrier penetration potential .

Degradation Pathways

Accelerated stability studies (40°C/75% RH) show:

  • Oxidative Degradation: 8% loss after 14 days due to quinoline ring peroxidation.

  • Hydrolytic Stability: <2% degradation in simulated gastric fluid (pH 1.2) over 24 hours .

Biological Activity and Mechanism Insights

Anticancer Activity

Quinoline derivatives exhibit:

  • Topoisomerase I Inhibition: IC₅₀ = 0.8–5.2 µM in HCT-116 colon cancer cells .

  • Apoptosis Induction: Activation of caspase-3/7 pathways at 10 µM concentrations .

Pharmacological Applications and Development Status

Central Nervous System Targets

The compound’s ability to cross the blood-brain barrier makes it a candidate for:

  • Neurodegenerative Diseases: Modulation of β-secretase (BACE1) in Alzheimer’s models (IC₅₀ = 3.7 µM) .

  • Antidepressant Effects: Serotonin reuptake inhibition (Ki = 120 nM) in rat synaptosomes .

Preclinical Development Challenges

  • Metabolic Stability: Hepatic microsomal clearance = 28 mL/min/kg, requiring structural optimization .

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 9.8 µM), necessitating drug interaction studies .

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